molecular formula C9H9NO2 B1296583 1-(Pyridin-3-yl)butane-1,3-dione CAS No. 3594-37-4

1-(Pyridin-3-yl)butane-1,3-dione

Cat. No. B1296583
CAS RN: 3594-37-4
M. Wt: 163.17 g/mol
InChI Key: OVPXWZQQDUKDFN-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)butane-1,3-dione” is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as Nicotinoylacetone and 1,3-Butanedione, 1-(3-pyridinyl)- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method involving addition, oximation, and esterification reactions was used to synthesize a series of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)butane-1,3-dione” consists of a pyridine ring attached to a butanedione subunit . The InChI code for this compound is 1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)butane-1,3-dione” has a molecular weight of 163.17 g/mol . It is a powder at room temperature . The melting point is reported to be between 80-85 degrees Celsius .

Scientific Research Applications

Synthesis and Derivatives

1-(Pyridin-3-yl)butane-1,3-dione serves as a precursor in the synthesis of various derivatives with potential applications. For instance, Rateb (2011) described the synthesis of pyridine-2(1H)thione/one derivatives through solvent-free conditions, leading to compounds with applications in medicinal chemistry and material science (Rateb, 2011).

Tautomerism Studies

Dobosz, Gawinecki, and Ośmiałowski (2010; 2023) conducted detailed density functional theory (DFT) and NMR studies on the tautomerism and structural dynamics of 1-(pyridin-3-yl)butane-1,3-dione and its derivatives. These studies are crucial for understanding the chemical behavior and potential applications in various fields like pharmaceuticals and materials (Dobosz, Gawinecki, & Ośmiałowski, 2010), (Hansen, Darugar, Vakili, & Kamounah, 2023).

Novel Optical Sensing Structures

In 2019, Li et al. demonstrated the potential of pyridin-3-yl)butane-1,3-dione derivatives in novel optical sensing structures, particularly in creating functional films with luminescent properties. This has implications for sensor technology and material sciences (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).

Antimicrobial Activity

Chate, Ghotekar, Bhagat, and Gill (2013) explored the synthesis of chromone derivatives from 1-(pyridin-3-yl)butane-1,3-dione, which exhibited significant antimicrobial activity. This highlights its potential in developing new antibacterial and antifungal agents (Chate, Ghotekar, Bhagat, & Gill, 2013).

Safety And Hazards

Safety precautions for handling “1-(Pyridin-3-yl)butane-1,3-dione” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-pyridin-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXWZQQDUKDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306151
Record name Nicotinoylacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)butane-1,3-dione

CAS RN

3594-37-4
Record name 1-(3-Pyridinyl)-1,3-butanedione
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Record name NSC 174282
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Record name Nicotinoylacetone
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Record name Nicotinoylacetone
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Record name 1-(pyridin-3-yl)butane-1,3-dione
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Synthesis routes and methods I

Procedure details

To a solution of methylpyridine-3-carboxylate (20.0 g, 146 mmol) in THF (200 mL) was added acetone (50 mL, 681.0 mmol). Sodium methoxide (32.7 mL of 25% w/w, 146.0 mmol) was added dropwsie at rt under N2. The mixture was stirred at rt for 72 hours, quenched with sat. NH4Cl, acidifed with 1 N HCl to pH-5. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to dryness. The crude material was purified by column chromatography (0-10% EtOAc-Hex) to provide 1-(3-pyridyl)butane-1,3-dione (7 g) as a light yellow crystalline solid. 1H NMR (400 MHz, CDCl3) δ 15.98 (s, 1H), 9.19-8.99 (m, 1H), 8.74 (dd, J=4.8, 1.7 Hz, 1H), 8.34-8.04 (m, 1H), 7.41 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 6.20 (s, 1H), 2.24 (s, 3H). ESI-MS m/z calc. 163.06, found 164.3 (M+1)+; Retention time: 0.32 minutes (3 min run).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(3-pyridyl)ethanone (15.0 g, 124 mmol) in DMF (100 mL) at 0° C. was added sodium hydride (5.9 g, 149 mmol). The reaction mixture was then stirred at room temperature for 10 minutes. After cooling to 0° C., methyl acetate (11.8 mL, 149 mmol) was slowly added dropwise. The reaction mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction mixture was quenched with the addition of saturated ammonium chloride (100 mL) and acidified to pH 5 with the addition of 1 N HCl. The mixture was then extracted with ethyl acetate (2×75 mL). The organic layers were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The 16 grams of crude product were filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure. The residue was taken up in a 1:9 solution of ethyl acetate/hexane (300 mL) at 65° C. The resulting solution was slowly allowed to cool to warm temperature while stirring. The precipitate was collected by vacuum filtration to provide 1-(3-pyridyl)butane-1,3-dione (7.7 g) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A cooled (0° C.) solution of ethyl nicotinate (3.00 g, 2.71 ml, 19.65 mmol) in THF (10 ml) was treated with sodium hydride (60%, 1.572 g, 39.3 mmol) followed by the dropwise addition of a solution of acetone (2.282 g, 39.3 mmol, 2.89 ml) in THF (10 ml). The mixture was heated at reflux for 3 hours and then allowed to cool to RT. The mixture was acidified to ˜pH5 with 2M HCl and partitioned between EtOAc and water. The organic phase was separated and washed with water, brine, dried (MgSO4) filtered and the solvent was removed in vacuo. Purification by chromatography on silica eluting with iso-hexane/EtOAc afforded the titled compound; 1H NMR (CDCl3, 400 MHz) δ 15.97 (1H, s), 9.10 (1H, s), 8.78 (1H, d), 8.22 (1H, d), 7.49 (1H, t), 6.21 (1H, s), 2.25 (3H, s). LCMS Rt=1.13 mins; [M+H]+ 164.21 Method LowpH_v002.
Quantity
2.71 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step Two
Quantity
2.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AV Velikorodov, AK Kuanchalieva, OL Titova - Russian journal of organic …, 2010 - Springer
Oximation of indoles having a methoxycarbonylamino group on C 5 and an acyl group on C 3 with hydroxylamine hydrochloride in the presence of pyridine gave the corresponding …
Number of citations: 5 link.springer.com
D Yan, J Xu, X Tan - Metallomics, 2021 - academic.oup.com
Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have received wide attention for their roles in cancer immunotherapy. It highlights the important role of metalloenzymes in performing …
Number of citations: 2 academic.oup.com
S Terentjeva, D Muceniece, V Lūsis - researchgate.net
A number of 2-arylamino-4-(pyrid-3-yl) phenylaminopyrimidines having the common structural fragment depicted in formula 1 (Fig. 1) are tyrosine kinase (TK) inhibitors, whose mode of …
Number of citations: 0 www.researchgate.net
S Terentjeva, D Muceniece… - Journal of Chemical …, 2015 - journals.sagepub.com
The 6-trifluoromethyl derivative of a well known tyrosine kinase inhibitor, nilotinib, as well as some novel 6-trifluoromethyl substituted 2-arylamino-4-(pyridin-3-yl) pyrimidines were …
Number of citations: 1 journals.sagepub.com
X Xiao, QL Zhang, YQ Zhang, BX Zhu… - … für Kristallographie-New …, 2011 - degruyter.com
Crystal structure of (Z)-3-(2-hydroxyphenylamino)-1- (pyridin-3-yl)but-2-en-1-one, C15H14N2O2 Page 1 Crystal structure of (Z)-3-(2-hydroxyphenylamino)-1(pyridin-3-yl)but-2-en-1-one, …
Number of citations: 0 www.degruyter.com
S Hauck, K Hiesinger, SK Hosseini… - Bioorganic & Medicinal …, 2016 - Elsevier
The transcriptional regulator FUSE binding protein 1 (FUBP1) is aberrantly upregulated in various malignancies, fulfilling its oncogenic role by the deregulation of critical genes involved …
Number of citations: 11 www.sciencedirect.com
D Wang, H Feng, L Li, Z Liu, Z Yan… - The Journal of Organic …, 2017 - ACS Publications
A concise and practical synthetic method has been developed for 8-azachromones, including 8-azaflavones, which have emerged as a promising class of compounds. Using …
Number of citations: 17 pubs.acs.org
Z Zhongming, L Linong, Y Xiaona, Z Wangqiang, L Wei - 2021
Number of citations: 0

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